1-Bromo-3-chloro-2,2-dimethoxypropane
Overview
Description
Mechanism of Action
Target of Action
1-Bromo-3-chloro-2,2-dimethoxypropane is primarily used in chemical synthesis
Mode of Action
The mode of action of this compound is largely dependent on the specific chemical reaction it is being used in. As a reagent, it can participate in various types of reactions, with its mode of action being determined by the nature of these reactions .
Pharmacokinetics
Given its use in chemical synthesis, it is likely that these properties would vary significantly depending on the specific context and conditions of its use .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific chemical reactions it is involved in. As a reagent, its effects are determined by the products of these reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other chemicals, temperature, pH, and other conditions specific to the reaction it is being used in .
Preparation Methods
1-Bromo-3-chloro-2,2-dimethoxypropane can be synthesized through various methods. One common synthetic route involves the free-radical addition of hydrogen bromide to allyl chloride . The reaction conditions typically include the use of a radical initiator such as azobisisobutyronitrile (AIBN) and a solvent like toluene . Industrial production methods may involve bulk manufacturing and custom synthesis .
Chemical Reactions Analysis
1-Bromo-3-chloro-2,2-dimethoxypropane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding alcohols or acids and reduction to form alkanes.
Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution reactions and hydrogen gas with a palladium catalyst for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-3-chloro-2,2-dimethoxypropane has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It may be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Bromo-3-chloro-2,2-dimethoxypropane can be compared with other similar compounds, such as:
1,3-Dibromo-2,2-dimethoxypropane: This compound has two bromine atoms instead of one bromine and one chlorine atom.
1-Bromo-2,2-dimethoxypropane: This compound lacks the chlorine atom present in this compound.
3-Bromo-2-methoxypropene: This compound has a different structural arrangement with a double bond.
The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which imparts distinct reactivity and applications .
Properties
IUPAC Name |
1-bromo-3-chloro-2,2-dimethoxypropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrClO2/c1-8-5(3-6,4-7)9-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGJNRCQZRSHGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCl)(CBr)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50315939 | |
Record name | 1-Bromo-3-chloro-2,2-dimethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50315939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22089-54-9 | |
Record name | 22089-54-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298278 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromo-3-chloro-2,2-dimethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50315939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-3-chloro-2,2-dimethoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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